2,5-Dimethylhexa-1,4-dien-3-one
Description
Structure
3D Structure
Properties
CAS No. |
10599-23-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,5-dimethylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C8H12O/c1-6(2)5-8(9)7(3)4/h5H,3H2,1-2,4H3 |
InChI Key |
JVBRPAMIBZCVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(=C)C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2,5 Dimethylhexa 1,4 Dien 3 One
Cycloaddition Reactions of the Dienone System
The dienone moiety in 2,5-dimethylhexa-1,4-dien-3-one can participate in various cycloaddition reactions, offering pathways to construct cyclic and heterocyclic frameworks.
Diels-Alder Reactions and Related Cycloadditions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the molecule can potentially act as a diene. For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The reactivity of the diene is generally enhanced by the presence of electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups. youtube.com
Due to the electron-withdrawing nature of the carbonyl group, the diene system in this compound is relatively electron-poor, which might necessitate the use of electron-rich dienophiles or harsh reaction conditions. The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com
Table 1: Representative Diels-Alder Reactions of Dienones with Dienophiles
| Diene | Dienophile | Product | Reference |
| 2,3-Dimethyl-1,3-butadiene | Maleic anhydride | 4,5-Dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride | youtube.com |
| Cyclopentadiene | Methyl acrylate | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester | masterorganicchemistry.com |
| 2,5-Dimethylfuran (B142691) | Vinylene carbonate | Exo-adduct | rsc.org |
This table presents examples of Diels-Alder reactions with dienes structurally related to the system in this compound to illustrate the general principles of reactivity.
[2+2] and [3+2] Cycloaddition Pathways
Beyond the [4+2] cycloaddition, the double bonds in this compound can also participate in [2+2] and [3+2] cycloadditions. Photochemical [2+2] cycloadditions are a common reaction for α,β-unsaturated ketones, leading to the formation of cyclobutane (B1203170) rings. libretexts.orgresearchgate.net These reactions often proceed through the triplet excited state of the enone. nih.gov The regioselectivity of the cycloaddition is influenced by the stability of the intermediate diradical species.
[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. stackexchange.com The double bonds in this compound can act as dipolarophiles in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones.
Nucleophilic and Electrophilic Addition Reactions
The polarized nature of the dienone system makes it susceptible to both nucleophilic and electrophilic attacks.
Regioselectivity and Stereoselectivity in Addition Processes
Nucleophilic addition to α,β-unsaturated ketones can occur via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition (Michael addition) to the β-carbon. beilstein-journals.orgnih.gov The regioselectivity is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates, amines, and thiols, generally prefer 1,4-addition. beilstein-journals.orgnih.gov
In the case of this compound, with its two α,β-unsaturated systems, conjugate addition can potentially occur at either the C-1 or C-5 position. The regioselectivity would be influenced by steric hindrance from the methyl groups and the electronic effects of the substituents. The stereoselectivity of conjugate addition can be controlled by using chiral auxiliaries or catalysts, leading to the formation of specific stereoisomers. beilstein-journals.orgnih.gov
Electrophilic addition to conjugated dienes can also proceed via 1,2- or 1,4-addition pathways, typically involving the formation of a resonance-stabilized allylic carbocation intermediate. The regioselectivity of the initial electrophilic attack is determined by the stability of the resulting carbocation.
Oxidation, Reduction, and Rearrangement Processes
The dienone can undergo a variety of transformations involving changes in oxidation state or skeletal rearrangements, particularly under photochemical conditions.
Photochemical Transformations and Excited-State Dynamics
The photochemistry of α,β-unsaturated ketones is a rich and complex field. Upon absorption of light, these molecules can be promoted to an excited state, from which they can undergo a variety of reactions. nih.gov For β,γ-unsaturated ketones, a characteristic photochemical reaction is the oxa-di-π-methane rearrangement, which leads to the formation of a cyclopropyl (B3062369) ketone. stackexchange.comresearchgate.net Given the cross-conjugated nature of this compound, it possesses β,γ-unsaturation with respect to the carbonyl group, making it a potential candidate for this type of rearrangement.
Another important photochemical process for compounds with a 1,4-diene moiety is the di-π-methane rearrangement, which results in the formation of a vinylcyclopropane (B126155) derivative. wikipedia.orgiupac.orgscribd.comslideshare.net The mechanism involves the formation of a diradical intermediate.
The excited-state dynamics of such molecules, including the lifetimes of the excited states and the efficiency of intersystem crossing between singlet and triplet states, play a crucial role in determining the outcome of the photochemical reactions. rsc.org
Table 2: Summary of Potential Reactions of this compound
| Reaction Type | Sub-Type | Key Features |
| Cycloaddition | Diels-Alder [4+2] | Formation of six-membered rings; requires s-cis conformation. |
| [2+2] Photocycloaddition | Formation of cyclobutane rings; often proceeds via triplet excited state. | |
| [3+2] Dipolar Cycloaddition | Formation of five-membered heterocyclic rings with 1,3-dipoles. | |
| Addition | Nucleophilic Conjugate Addition | Addition of soft nucleophiles to the β-carbon. |
| Nucleophilic 1,2-Addition | Addition of hard nucleophiles to the carbonyl carbon. | |
| Electrophilic Addition | Proceeds via a resonance-stabilized allylic carbocation. | |
| Rearrangement | Oxa-di-π-methane | Characteristic of β,γ-unsaturated ketones; forms cyclopropyl ketones. |
| Di-π-methane | Characteristic of 1,4-dienes; forms vinylcyclopropanes. |
Sigmatropic Rearrangements and Intermediate Characterization
Detailed studies on the sigmatropic rearrangements of this compound, including the characterization of any intermediates, are not extensively reported in publicly accessible research. While the structure of this compound contains a dienone system, which could theoretically undergo sigmatropic shifts such as Cope or Claisen-type rearrangements under thermal or photochemical conditions, specific experimental data, mechanistic analyses, and characterization of the resulting products or intermediates for this particular compound are not available.
Oxidative Coupling Reactions
There is a notable lack of specific research detailing the oxidative coupling reactions involving this compound. Oxidative coupling reactions are a class of reactions that involve the joining of two molecular units through an oxidative process, often catalyzed by metal complexes. However, the application of such reactions to this compound, including reaction conditions, catalysts used, and the structure of any resulting coupled products, has not been documented in the scientific literature.
Heterocyclic Annulation and Derivatization Reactions
Information regarding the use of this compound as a substrate for heterocyclic annulation and derivatization reactions is also scarce. Heterocyclic annulation involves the formation of a new heterocyclic ring onto an existing molecule. The dienone functionality in this compound presents potential for reactions with various nucleophiles to form heterocyclic structures. However, specific examples, reaction mechanisms, and characterization of any resulting heterocyclic derivatives are not described in the available literature.
Spectroscopic Characterization Techniques for 2,5 Dimethylhexa 1,4 Dien 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,5-dimethylhexa-1,4-dien-3-one, ¹H and ¹³C NMR would provide definitive evidence for its structure through chemical shifts, spin-spin coupling, and integration.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The vinylic proton on the C4-C5 double bond would likely appear as a quartet due to coupling with the adjacent methyl protons. The terminal vinylic protons at C1 would present as singlets, and the methyl protons at C2 and C5 would also yield characteristic signals. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C3) of the ketone is expected to have a chemical shift in the downfield region, typically around 190-200 ppm for α,β-unsaturated ketones. The sp² hybridized carbons of the double bonds (C1, C2, C4, C5) would appear in the vinylic region (approximately 100-150 ppm). The sp³ hybridized methyl carbons would be found in the upfield region of the spectrum.
A summary of expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups, is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1-H | 4.5 - 5.5 | \multirow{2}{}{120 - 140} |
| C2-CH₃ | 1.8 - 2.2 | |
| C3=O | - | 190 - 200 |
| C4-H | 6.0 - 7.0 | \multirow{2}{}{130 - 150} |
| C5-CH₃ | 1.8 - 2.2 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (C₈H₁₂O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 124.18 g/mol . fiveable.me The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.
Electron ionization (EI) is a common method that can cause the molecular ion to fragment in predictable ways. uni-saarland.de For ketones, a characteristic fragmentation is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. youtube.comyoutube.com In this compound, this could lead to the loss of a methyl radical (•CH₃) or a larger fragment. Another potential fragmentation pathway for ketones containing gamma-hydrogens is the McLafferty rearrangement, although the structure of this particular dienone does not favor the classic rearrangement. youtube.com
Common fragment ions expected in the mass spectrum of this compound are listed in the table below.
| Fragment Ion (m/z) | Possible Neutral Loss | Fragmentation Pathway |
| 109 | •CH₃ | α-cleavage |
| 95 | •C₂H₅ | Cleavage of the ethyl group surrogate |
| 83 | C₃H₃O• | Cleavage involving the carbonyl group |
| 69 | C₄H₅O• | Further fragmentation |
| 43 | C₅H₇O• | Acylium ion [CH₃CO]⁺ from rearrangement |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone. Due to conjugation with the double bonds, this band is expected to appear at a lower frequency (around 1650-1685 cm⁻¹) compared to a simple saturated ketone (around 1715 cm⁻¹). The C=C stretching vibrations of the dienone system would give rise to one or more bands in the region of 1600-1650 cm⁻¹. uhcl.edu
Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C=C stretching vibrations would be expected to show strong signals in the Raman spectrum. The C-H stretching and bending vibrations would also be observable in both IR and Raman spectra.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| C=O Stretch | 1650 - 1685 | 1650 - 1685 | Strong in IR, Medium in Raman |
| C=C Stretch (conjugated) | 1600 - 1650 | 1600 - 1650 | Medium-Strong in IR & Raman |
| C-H Stretch (sp²) | 3010 - 3095 | 3010 - 3095 | Medium in IR & Raman |
| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Medium in IR & Raman |
Advanced Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism for Chiral Compounds)
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic UV-Vis absorption bands. fiveable.me The extended π-system of the dienone allows for π → π* transitions, which are typically observed in the UV region. The n → π* transition of the carbonyl group is also present but is generally weaker. nih.gov The position of the absorption maximum (λ_max) can be predicted using Woodward-Fieser rules, which take into account the substitution pattern of the conjugated system. For α,β-unsaturated ketones, the base value for the λ_max of the π → π* transition is around 215 nm, with increments added for additional alkyl groups and exocyclic double bonds. acs.org
Circular Dichroism (CD): Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center in its derivatives would make them amenable to CD analysis. The CD spectrum would provide information about the stereochemistry of the molecule, as enantiomers give mirror-image CD spectra.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.
While there is no publicly available crystal structure for this compound, if a suitable crystal could be grown, X-ray diffraction analysis would provide a wealth of information. This includes precise bond lengths, bond angles, and torsional angles, confirming the planarity of the conjugated system and the stereochemistry of the molecule. This data would serve as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.
Computational and Theoretical Investigations of 2,5 Dimethylhexa 1,4 Dien 3 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 2,5-Dimethylhexa-1,4-dien-3-one. These calculations, which can be performed at various levels of theory such as AM1, Hartree-Fock (HF), and Density Functional Theory (DFT) with functionals like B3LYP, provide insights into the molecule's stability, reactivity, and spectroscopic properties. ijrar.org
Key parameters obtained from these calculations include the molecule's electronic energy, enthalpy, Gibbs free energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other reagents. For instance, regions of negative potential, often associated with lone pairs on the oxygen atom, indicate likely sites for electrophilic attack.
While specific calculations for this compound are not extensively documented in the provided search results, the energetic data for related dienone systems involved in rearrangements have been computed. These calculations help in understanding the thermodynamics of various reaction pathways. The table below illustrates the type of energetic data that can be generated for a dienone system, showing calculated enthalpy changes for different migrating groups in a dienone-phenol rearrangement, a reaction characteristic of related cyclic dienones. ijrar.org
| Migrating Group (R) | ΔHr (kcal/mol) |
|---|---|
| H | 13.73 |
| Me | 14.23 |
| Et | 14.04 |
| i-Pr | 14.11 |
| t-Bu | -2.88 |
| Ph | 14.93 |
Mechanistic Probing via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of complex organic reactions. For dienones, a significant area of study is the dienone-phenol rearrangement, which involves the acid-catalyzed 1,2-shift of a substituent to form a stable aromatic phenol. ijrar.orgwikipedia.org Although this compound is an acyclic dienone, the principles of carbocation-mediated rearrangements are relevant.
Computational studies on related cyclohexadienone systems have successfully mapped out the reaction pathway for the dienone-phenol rearrangement. ijrar.org These studies typically involve:
Locating Stationary Points: Geometries of the reactant (dienone), intermediate carbocations, transition states (TS), and the final product (phenol) are optimized.
Calculating Energies: The energies of these stationary points are calculated to construct a potential energy surface for the reaction. This helps in determining activation energies and reaction enthalpies. ijrar.org
Analyzing Transition States: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For example, in the 1,2-shift, the migrating group is partially bonded to both the migration origin and the migration terminus in the transition state structure.
Studies on cyclohexadienones have used methods like AM1, HF, and B3LYP to analyze the effect of different migrating groups on the activation energy and thermodynamics of the rearrangement. ijrar.org The migratory aptitude is often related to the ability of the group to stabilize the developing positive charge in the transition state. ijrar.org
| Migrating Group (R) | Bond Length R-C(migration origin) (Å) | Bond Length R-C(migration terminus) (Å) | Bond Angle α (°) |
|---|---|---|---|
| H | 1.416 | 1.246 | 62.96 |
| Me | 2.019 | 1.905 | 64.49 |
| Et | 2.178 | 2.042 | 65.24 |
| i-Pr | 2.592 | 2.306 | 62.37 |
| t-Bu | 2.588 | 1.682 | 37.44 |
| Ph | 1.906 | 1.673 | 57.91 |
Conformational Analysis and Stereochemical Predictions
The key principles of conformational analysis in acyclic systems involve identifying stable (low-energy) staggered conformations and unstable (high-energy) eclipsed conformations. libretexts.org For this compound, rotations around the C2-C3, C3-C4, and C4-C5 bonds would lead to various conformers. The relative stability of these conformers is determined by a combination of factors:
Torsional Strain: Arises from the repulsion between electron clouds in adjacent bonds, which is maximized in eclipsed conformations. libretexts.org
Steric Strain: Repulsive interactions that occur when bulky groups are forced into close proximity. In this compound, steric hindrance between the methyl groups and the carbonyl group would be a significant factor.
Stereoelectronic Effects: Interactions between molecular orbitals that can stabilize certain conformations, such as hyperconjugation. libretexts.org
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. By calculating the energy of each conformer, a potential energy surface can be generated, and the equilibrium population of each conformer at a given temperature can be predicted. While specific studies on this compound are not detailed in the provided results, the methodologies applied to other acyclic systems are directly applicable. bham.ac.ukresearchgate.net For instance, computational analysis of related acyclic compounds has been used to determine conformational preferences based on the interplay of polar and steric factors. researchgate.net
Molecular Dynamics and Reaction Pathway Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion and reactivity. youtube.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational changes and reaction dynamics. youtube.comyoutube.com
For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Space: By simulating the molecule's motion over time, one can observe transitions between different conformational states and determine the relative populations and lifetimes of these states.
Simulate Reaction Pathways: MD simulations initiated from a transition state geometry can be used to follow the reaction path forward to products and backward to reactants. This provides insights into the dynamics of the reaction, such as whether the reaction is concerted or stepwise. acs.orgnih.gov
Recent computational studies on the [4+2] reactions of related dienolate systems have used MD simulations to distinguish between dynamically concerted and stepwise mechanisms. acs.orgnih.gov These simulations track the formation of new bonds as a function of time. A small time gap between the formation of the two bonds suggests a concerted mechanism, while a longer-lived intermediate indicates a stepwise process. acs.orgnih.gov Such approaches could be applied to study potential pericyclic reactions or other transformations of this compound, providing a deeper understanding of its chemical behavior beyond the static picture offered by potential energy surface calculations.
Applications and Synthetic Utility of 2,5 Dimethylhexa 1,4 Dien 3 One As a Building Block
Role in the Synthesis of Complex Organic Molecules
There is no available scientific literature that details the role of 2,5-Dimethylhexa-1,4-dien-3-one as a building block in the synthesis of complex organic molecules. Methodologies that would typically employ such a scaffold, like Diels-Alder reactions, Michael additions, or various cross-coupling strategies, have not been reported with this specific compound as a starting material or key intermediate.
Ligand Design and Application in Transition Metal Catalysis
The potential for this compound to act as a ligand for transition metals is plausible due to its olefinic and carbonyl functionalities. However, there are no published studies on the design, synthesis, or application of ligands derived from this compound for use in transition metal catalysis. The coordination chemistry and catalytic activity of complexes involving this specific molecule have not been investigated.
Development of Novel Polyfunctional Organic Scaffolds
The development of new polyfunctional organic scaffolds from this compound is not documented. Research on creating diverse molecular architectures by chemically modifying this compound has not been reported in the peer-reviewed literature.
Applications in Material Science and Photochemistry
Information regarding the application of this compound in materials science, such as in the development of polymers or functional materials, is not available. Similarly, while the photochemistry of conjugated dienones is a field of active research, specific photochemical studies involving this compound, its reactivity, or its potential use in photochemistry-related applications are not found in the literature.
Compound Properties
While its synthetic applications are not documented, the basic chemical and physical properties of this compound can be computed.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₁₂O | nih.gov |
| Molecular Weight | 124.18 g/mol | nih.gov |
| CAS Number | 10599-23-2 | nih.gov |
| InChIKey | JVBRPAMIBZCVLM-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC(=CC(=O)C(=C)C)C | nih.gov |
Future Perspectives and Emerging Research Avenues for 2,5 Dimethylhexa 1,4 Dien 3 One
Innovations in Green Chemistry Approaches for Synthesis
The chemical industry is increasingly shifting towards more sustainable and environmentally benign synthetic methodologies. For a compound like 2,5-Dimethylhexa-1,4-dien-3-one, this translates to the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the adoption of solvent-free reaction conditions . Traditional organic syntheses often rely on volatile and often toxic organic solvents. Research into solvent-free aldol (B89426) condensation reactions, a key step in the formation of α,β-unsaturated ketones, has shown significant promise. youtube.com For instance, the combination of reagents under solventless conditions, sometimes with microwave irradiation, can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in waste. youtube.comnih.gov This approach could be adapted for the synthesis of this compound, potentially from readily available precursors like methyl vinyl ketone and isobutyraldehyde.
Another key area of innovation lies in the use of heterogeneous catalysts . Solid acid or base catalysts can replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. Zeolites and functionalized silica (B1680970) gels are being explored for their catalytic activity in condensation reactions, offering the benefits of easy recovery and reusability. nih.gov The development of a robust heterogeneous catalyst for the specific synthesis of this compound would represent a significant step towards a more sustainable production process.
Exploration of Bio-Inspired Transformations
Nature provides a vast blueprint for highly selective and efficient chemical transformations. Bio-inspired and biocatalytic approaches are emerging as powerful tools in organic synthesis, offering mild reaction conditions and high stereoselectivity.
The enzymatic synthesis of flavor and fragrance compounds is a particularly active area of research. uab.catusp.br Lipases, for example, are widely used for the synthesis of esters, which are common flavor compounds. uab.cat For a ketone like this compound, research could focus on identifying or engineering enzymes capable of catalyzing its formation. This could involve screening for novel enzymes from microbial sources or using protein engineering to modify existing enzymes for the desired reactivity. nih.govnih.govacs.org
Furthermore, the selective oxidation and reduction of α,β-unsaturated carbonyl compounds are fundamental transformations in organic chemistry. Biocatalytic methods, such as the use of alcohol dehydrogenases and oxidases, can achieve high chemo- and enantioselectivity in these reactions, which is often challenging with traditional chemical methods. youtube.com For instance, the enzymatic reduction of the carbonyl group in this compound could lead to the corresponding allylic alcohol, a potentially valuable chiral building block. Research in this area would involve exploring the substrate scope of known enzymes or discovering new biocatalysts that can act on this specific dienone. youtube.commiamioh.edu
Integration with Flow Chemistry and Automation
The transition from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, and scalability. wikipedia.org Flow chemistry is particularly well-suited for the fine chemicals and flavor and fragrance industries, where precise control over reaction parameters is crucial for product quality. nih.govcopernicus.org
The synthesis of α,β-unsaturated ketones has been successfully demonstrated in flow reactors. researchgate.net The integration of the synthesis of this compound into a continuous flow system could offer several benefits. The small reactor volumes and high surface-to-volume ratios in flow reactors allow for excellent heat and mass transfer, enabling better control over reaction temperature and mixing. This can lead to higher yields, improved selectivity, and safer operation, especially for exothermic reactions. nih.govcopernicus.org
Furthermore, flow chemistry platforms can be readily integrated with automated synthesis systems . wikipedia.orgmerckmillipore.com Automated platforms allow for high-throughput screening of reaction conditions, rapid optimization of synthetic protocols, and on-demand production of target molecules. nih.govwikipedia.org By combining flow reactors with automated reagent delivery, online analytical techniques, and feedback control loops, the synthesis of this compound could be significantly accelerated and optimized.
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Often inefficient, leading to hotspots | Excellent, due to high surface-to-volume ratio |
| Mass Transfer | Can be limited, affecting reaction rates | Enhanced, leading to faster reactions |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with smaller reaction volumes |
| Scalability | Often requires re-optimization | More straightforward by running the system for longer |
| Automation | More complex to automate | Readily integrated with automated systems |
Advanced Spectroscopic and Imaging Techniques
A thorough understanding of the structure, properties, and reactivity of this compound requires the application of advanced analytical techniques.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules. emerypharma.comyoutube.com Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide detailed information about the connectivity of atoms within the molecule, which is crucial for confirming the structure of this compound and identifying any potential isomers or byproducts from a synthesis. emerypharma.comacs.org Fast 2D NMR techniques are also emerging, which can significantly reduce the time required for analysis, making them suitable for high-throughput screening and reaction monitoring. nih.goveuropeanpharmaceuticalreview.com
Mass spectrometry (MS) is another essential technique for the characterization of organic compounds. High-resolution mass spectrometry (HRMS) can provide a highly accurate determination of the molecular weight and elemental composition of this compound. nih.gov Furthermore, the study of its fragmentation patterns in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. youtube.comwikipedia.orglibretexts.org Understanding the characteristic fragmentation of this dienone can aid in its identification in complex mixtures, such as natural extracts or reaction products.
Emerging chemical imaging techniques offer the potential to visualize chemical reactions and processes in real-time and with high spatial resolution. researchgate.netfrontiersin.orgnih.govnih.gov Techniques like Raman microscopy and coherent anti-Stokes Raman scattering (CARS) microscopy could potentially be used to monitor the formation of this compound in a reaction mixture or to study its distribution within a heterogeneous system.
Computational Design for Targeted Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions and catalysts. mit.edumdpi.com
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. acs.orgdvrphx.com Such studies can provide insights into the preferred sites for nucleophilic or electrophilic attack, helping to predict its behavior in various chemical reactions. nih.gov For example, DFT calculations could be used to model the reaction pathways for the synthesis of this dienone, allowing for the identification of the most energetically favorable route and the design of more efficient catalysts. dvrphx.com
Computational modeling can also be used to predict the selectivity of reactions involving this compound. pressbooks.pubmdpi.comresearchgate.net For instance, in bio-inspired transformations, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to understand how the substrate binds to the active site of an enzyme and to predict the stereochemical outcome of the reaction. This knowledge can then be used to guide the rational design of enzymes with improved activity and selectivity for the desired transformation. pressbooks.pub Similarly, computational models can aid in the design of catalysts for chemo-selective reactions, such as the selective reduction of either the carbon-carbon double bonds or the carbonyl group.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. Model reaction mechanisms and catalyst design. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its interactions with solvents or biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study enzymatic reactions involving the dienone, providing insights into substrate binding and catalysis. |
| Machine Learning (ML) | Predict properties and reactivity based on large datasets, accelerating the discovery of new synthetic routes and applications. acs.org |
By embracing these future perspectives and emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for more sustainable chemical processes and novel applications.
Q & A
Q. What are the recommended synthetic routes for 2,5-Dimethylhexa-1,4-dien-3-one, and how can reaction conditions be optimized for yield and purity?
The synthesis of enone systems like this compound often involves aldol condensation or phosphorylation reactions. For example, phosphorylated penta-1,4-dien-3-one derivatives are synthesized using Wittig reactions or Michael additions under controlled conditions. Key optimization parameters include solvent polarity (e.g., THF or DMF), catalyst selection (e.g., Lewis acids for regioselectivity), and temperature gradients to minimize side reactions. Purification via column chromatography or distillation is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the double-bond positions and methyl group substituents. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) validates purity, while X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with databases like CAS Common Chemistry ensures accurate spectral assignments .
Q. What are the critical factors influencing the regioselectivity in the synthesis of this compound?
Regioselectivity is governed by steric effects (e.g., methyl group placement) and electronic factors (e.g., conjugation of the enone system). Catalysts such as palladium complexes or organocatalysts can direct reaction pathways. Solvent polarity also modulates transition-state stability, favoring specific intermediates .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of this compound under varying storage conditions?
Accelerated stability studies using controlled environments (e.g., 40°C/75% relative humidity) over 1–6 months can predict degradation pathways. Analytical methods like HPLC tracks decomposition products, while UV-Vis spectroscopy monitors ketone oxidation. Stability-indicating assays should comply with ICH guidelines, with data analyzed via kinetic modeling (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported bioactivity data of 1,4-dien-3-one derivatives across studies?
Discrepancies often arise from variations in assay protocols or compound purity. Standardized bioassays (e.g., fixed cell lines for antiproliferative studies) and orthogonal characterization (e.g., LC-MS for purity verification) are recommended. Meta-analyses of structure-activity relationships (SAR) can identify confounding variables, such as substituent effects on solubility .
Q. How can SAR studies be systematically conducted for this compound derivatives to guide drug design?
Synthesize analogs with modifications at the methyl or carbonyl groups. Evaluate bioactivities (e.g., IC₅₀ against cancer cell lines) and correlate with computational models (e.g., molecular docking). For example, phosphorylated derivatives showed enhanced antibacterial activity due to improved membrane permeability, highlighting the role of functional group engineering .
Q. What in vitro/in vivo models assess the antiproliferative potential of this compound?
In vitro models include MTT assays using HeLa or MCF-7 cell lines. In vivo, murine xenograft models evaluate tumor suppression. Dose-response curves and histopathological analyses validate efficacy, while toxicity profiles are assessed via acute/chronic dosing studies .
Q. How should researchers address discrepancies in toxicity profiles of structurally similar 1,4-dien-3-one compounds?
Comparative toxicogenomics using platforms like EPA DSSTox can identify metabolic pathways linked to toxicity. In silico tools (e.g., QSAR models) predict hepatotoxicity, while in vivo studies (e.g., zebrafish embryotoxicity assays) provide mechanistic insights .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
